1-Acetyl-3,3-dimethylindoline
Overview
Description
1-Acetyl-3,3-dimethylindoline is a chemical compound with the molecular weight of 189.26 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15NO/c1-9(14)13-8-12(2,3)10-6-4-5-7-11(10)13/h4-7H,8H2,1-3H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 189.26 .Scientific Research Applications
Photolabile Protecting Group and Photoactivation
1-Acetyl-3,3-dimethylindoline derivatives, such as those involved in the synthesis and applications of 5-Bromo-7-nitroindoline, are employed as photolabile protecting groups. This reagent facilitates the photoactivation of carboxylic acids in acylation reactions. Its utilization is critical in the development of photoresponsive materials and compounds, enabling controlled release and activation in response to light exposure (Michael, 2009).
Coordination Chemistry and Complex Formation
Research involving 1-acetyl- and 1-benzoyl-5-hydroxypyrazolines demonstrates the utility of this compound derivatives in forming complexes with metals such as zinc. These complexes exhibit unique binding modes and are accessible through simple Bronsted acid-base reactions. Such compounds have implications for catalysis and the design of metal-organic frameworks, showcasing the versatility of this compound derivatives in coordination chemistry (Someya et al., 2011).
Biotransformation and Oxidative Cleavage
The biotransformation capabilities of this compound and related compounds have been explored using plant cultured-cells, which can perform oxidative cleavage to produce ketoamides. This highlights the potential of this compound derivatives in the field of green chemistry and biocatalysis, offering environmentally friendly alternatives to traditional chemical synthesis processes (Utsukihara et al., 2007).
Synthetic Methods and Molecular Transformation
This compound derivatives are instrumental in synthetic organic chemistry, as demonstrated by their involvement in the Mn(III)-based oxidative cyclization of N-aryl-3-oxobutanamides. This process facilitates the facile synthesis and transformation of substituted oxindoles, highlighting the compound's utility in constructing complex organic molecules with potential biological activity (Kikue et al., 2015).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Acetyl-3,3-dimethylindoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can result in altered cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity in animal studies . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its biological activity and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its overall biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production.
Properties
IUPAC Name |
1-(3,3-dimethyl-2H-indol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(14)13-8-12(2,3)10-6-4-5-7-11(10)13/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWPWPPRAYOLIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C2=CC=CC=C21)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Acetyl-3,3-dimethylindoline in the synthesis of BRL 49231?
A: this compound serves as a crucial building block in a novel synthetic route for BRL 49231 []. The synthesis involves the alkylation of the amide enolate of this compound. This approach offers a shorter and potentially more efficient pathway compared to previous methods.
Q2: Are there any studies on the Structure-Activity Relationship (SAR) of compounds derived from this compound related to 5-HT3 receptor antagonism?
A: While the provided abstract highlights the use of this compound in the synthesis of BRL 49231, a potent 5-HT3 receptor antagonist, it doesn't delve into specific SAR studies related to this compound []. Investigating how modifications to the this compound scaffold affect the potency, selectivity, and pharmacological properties of the resulting compounds would be an interesting avenue for further research.
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